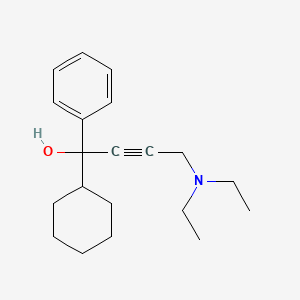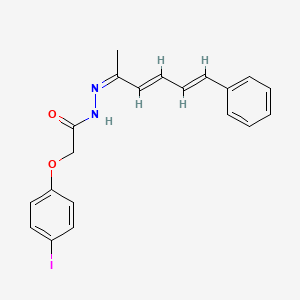![molecular formula C17H15N3O4 B3830802 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B3830802.png)
2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide
Descripción general
Descripción
2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide, also known as NPAAH, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been studied for its potential as a plant growth regulator and pesticide. In material science, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been investigated for its potential use as a corrosion inhibitor and as a precursor for the synthesis of metal nanoparticles.
Mecanismo De Acción
The exact mechanism of action of 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to induce apoptosis and inhibit cell proliferation by downregulating the expression of various oncogenes. In inflammatory cells, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In microbial cells, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to disrupt the cell membrane and inhibit the growth of various bacteria and fungi.
Biochemical and Physiological Effects:
2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to have various biochemical and physiological effects. In animal studies, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to reduce inflammation, oxidative stress, and tissue damage in various organs such as the liver, kidney, and lung. In cancer cells, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to inhibit tumor growth and metastasis. In microbial cells, 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide has been shown to inhibit the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide in lab experiments include its low toxicity, high solubility, and broad spectrum of biological activities. However, the limitations of using 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide in lab experiments include its instability in aqueous solutions, its potential to form reactive intermediates, and its limited availability.
Direcciones Futuras
There are several future directions for the study of 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and microbial infections. Another direction is to explore its potential as a plant growth regulator and pesticide. Additionally, further research is needed to elucidate its mechanism of action and to optimize its chemical structure for improved biological activity. Finally, the development of new synthetic methods for 2-hydroxy-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide and its derivatives could lead to the discovery of novel compounds with even greater biological activity.
Propiedades
IUPAC Name |
2-hydroxy-N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16(14-6-2-1-3-7-14)17(22)19-18-12-4-5-13-8-10-15(11-9-13)20(23)24/h1-12,16,21H,(H,19,22)/b5-4+,18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYQXVPAEAKNOS-ZLFBLCKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC=CC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C=C/C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-[4-(1-pyrrolidinyl)-2-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B3830752.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3830757.png)

![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B3830766.png)
![6-methyl-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B3830772.png)
![2-(4-chloro-2-methylphenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B3830808.png)
![4-{2-[(1-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B3830815.png)
![2-(4-bromo-2-cyanophenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B3830836.png)
